molecular formula C4H3LiS B1198063 2-Thienyllithium CAS No. 2786-07-4

2-Thienyllithium

Cat. No.: B1198063
CAS No.: 2786-07-4
M. Wt: 90.1 g/mol
InChI Key: SNHOZPMHMQQMNI-UHFFFAOYSA-N
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Description

2-Thienyllithium is an organolithium compound characterized by the presence of a thiophene ring bonded to a lithium ion. It has the molecular formula C4H3LiS and a molar mass of 90.07 g/mol . This compound is known for its strong nucleophilicity and basicity, making it a valuable reagent in organic synthesis .

Preparation Methods

2-Thienyllithium is typically synthesized through the reaction of thiophene with an organolithium reagent such as n-butyllithium. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as a solvent . The process involves the following steps:

Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Thienyllithium involves its strong nucleophilicity and basicity. It readily donates electrons to electrophiles, facilitating nucleophilic substitution and addition reactions. The lithium ion can also coordinate with ligands, forming chelated complexes that influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

2-Thienyllithium is similar to other organolithium compounds such as phenyllithium and 2-thienylmagnesium bromide. it is unique in its ability to form chelated complexes and its strong nucleophilicity . Similar compounds include:

Properties

IUPAC Name

lithium;2H-thiophen-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHOZPMHMQQMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CS[C-]=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3LiS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950532
Record name Lithium thiophen-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2786-07-4
Record name 2-Thienyllithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium thiophen-2-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thienyllithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-thienyllithium?

A1: While a specific molecular weight isn't provided in the research, the molecular formula of this compound is C4H3LiS.

Q2: How is this compound characterized spectroscopically?

A2: this compound and its derivatives are commonly characterized using various NMR techniques, including 6Li, 7Li, 13C, and 31P NMR spectroscopy [, , ]. These techniques provide valuable insights into the compound's structure, aggregation state, and interactions with other molecules in solution.

Q3: What is the primary mode of action of this compound in organic synthesis?

A3: this compound acts as a nucleophile, readily attacking electrophilic centers in various organic molecules. This property makes it valuable for forming carbon-carbon bonds, a fundamental process in organic synthesis [, , , , , , , , , , , ].

Q4: Can you give examples of reactions where this compound is employed for carbon-carbon bond formation?

A4: this compound reacts with various electrophiles, including:

  • Carbonyl compounds: It adds to aldehydes [] and ketones [], yielding secondary and tertiary alcohols, respectively.
  • Carboxylic acid derivatives: It reacts with acid chlorides to form ketones [].
  • Halogenated compounds: It undergoes halogen-metal exchange with compounds like tetrachlorothiophene, forming trichloro-2-thienyllithium, a precursor for other thiophene derivatives [].

Q5: How does the aggregation state of this compound affect its reactivity?

A5: this compound exists in various aggregated forms, such as dimers and tetramers, influenced by factors like solvent and temperature [, , ]. The aggregation state significantly impacts its reactivity, with less aggregated forms generally exhibiting higher reactivity.

Q6: How can the aggregation state of this compound be controlled?

A6: Adding donor bases like tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), N,N,N',N'-tetramethylethylene-1,2-diamine (TMEDA), or N,N,N',N\",N\"-pentamethyldiethylenetriamine (PMDETA) can reduce the aggregation of this compound []. These donor bases coordinate to the lithium atom, breaking up the aggregates and increasing the reagent's reactivity.

Q7: What is a notable application of this compound in materials science?

A7: this compound serves as a key building block for synthesizing polythiophenes [], a class of conducting polymers with diverse applications in organic electronics and optoelectronics.

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